molecular formula C18H13FN4O5S B11223463 3-fluoro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

3-fluoro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11223463
M. Wt: 416.4 g/mol
InChI Key: LRJMHAHIVXYPJI-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a unique combination of fluorine, nitro, and thieno[3,4-c]pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the nitrophenyl and fluoro groups. The final step involves the coupling of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluoro group could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological systems due to its unique structural features.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would likely include binding to the active site of the target protein and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-nitrophenol: A simpler compound with similar functional groups.

    4-fluoro-3-nitrobenzoic acid: Another compound with a similar nitro and fluoro substitution pattern.

    Indole derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

3-fluoro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure may confer specific properties that are not present in simpler or structurally different compounds.

Properties

Molecular Formula

C18H13FN4O5S

Molecular Weight

416.4 g/mol

IUPAC Name

3-fluoro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H13FN4O5S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-29(27,28)10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24)

InChI Key

LRJMHAHIVXYPJI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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